1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
Properties
CAS No. |
36640-48-9 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H11ClN2O/c17-14-6-8-15(9-7-14)19-10-13(11-20)16(18-19)12-4-2-1-3-5-12/h1-11H |
InChI Key |
FFROWSGMCWMYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Procedure
-
Hydrazone Formation :
Phenylhydrazine reacts with 4-chlorophenylacetophenone in ethanol under reflux to form the corresponding hydrazone. -
Cyclization and Formylation :
The hydrazone is treated with the Vilsmeier-Haack reagent (POCl₃/DMF) at 70–90°C for 4–6 hours, leading to cyclization and introduction of the aldehyde group.
Optimization and Yields
Table 1: Representative Yields from Vilsmeier-Haack Reactions
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenylacetophenone | POCl₃/DMF, 80°C, 4h | 82 | |
| 4-Chlorophenylpropiophenone | POCl₃/DMF, 70°C, 6h | 75 |
Palladium-mediated Suzuki-Miyaura couplings enable the introduction of aryl groups at the 3-position of the pyrazole ring. This method is ideal for synthesizing derivatives with varied substituents.
Triflate Intermediate Synthesis
-
Triflation of 3-Hydroxypyrazole :
3-Hydroxy-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is treated with triflic anhydride (Tf₂O) in dichloromethane to form the triflate intermediate. -
Suzuki-Miyaura Coupling :
The triflate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane under reflux.
Key Considerations
Table 2: Suzuki-Miyaura Coupling Parameters
| Boronic Acid | Catalyst | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 89 | |
| 4-Methoxyphenyl | Pd(OAc)₂ | Na₂CO₃ | 78 |
Oxidation of 4-Hydroxymethylpyrazoles
Oxidation of 4-hydroxymethyl intermediates provides an alternative route, though it is less common due to lower yields.
Procedure
Limitations
Reaction Optimization and Mechanistic Insights
Vilsmeier-Haack vs. Suzuki Coupling
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes. This method has been widely studied for producing various pyrazole derivatives. The resulting compound can be characterized using techniques such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its structure and purity .
Biological Activities
Antimicrobial Properties
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has shown promising antimicrobial activity. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have reported that similar compounds possess effective activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans .
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory and analgesic activities. A series of derivatives were tested in vivo, demonstrating effectiveness in reducing inflammation and pain, which suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have highlighted its ability to inhibit cellular proliferation in different cancer cell lines. Notably, some derivatives have shown significant cytotoxic effects against human cancer cells such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) with IC50 values indicating potent activity .
Analytical Applications
Chromatographic Techniques
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been established for separating this compound, utilizing a mobile phase of acetonitrile and water with phosphoric acid. This method is scalable and suitable for isolating impurities during preparative separation processes .
Mass Spectrometry Compatibility
For applications requiring mass spectrometry compatibility, the use of formic acid instead of phosphoric acid in the mobile phase is recommended. This adaptation allows for effective detection and quantification of the compound in complex mixtures .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives, including 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, demonstrated that these compounds exhibited superior antibacterial activity against Bacillus subtilis and Escherichia coli. The study utilized standard disc diffusion methods to evaluate the efficacy, reporting minimum inhibitory concentrations (MIC) that highlight their potential as antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation, a series of pyrazole derivatives were synthesized and screened for their anticancer effects against several human tumor cell lines. The results indicated that certain derivatives of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde displayed significant cytotoxicity with IC50 values lower than those of established chemotherapeutic agents, suggesting a promising avenue for future cancer therapies .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating various biochemical pathways. For instance, its interaction with enzyme active sites can lead to the inhibition of enzyme activity, thereby affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound provides moderate electron withdrawal, while nitro (NO₂) or trifluoromethyl (CF₃) substituents (e.g., ) intensify this effect, altering reactivity in nucleophilic additions or redox reactions.
- Biological Activity: Compounds with nitro or hydroxy substituents (e.g., 3-(4-hydroxyphenyl) derivatives) exhibit notable antioxidant activity due to radical scavenging capabilities . The target compound’s chlorine substituent may confer similar properties, though direct evidence is lacking in the provided data.
Spectral and Crystallographic Data
- IR Spectroscopy: The formyl group in the target compound shows a characteristic C=O stretch near 1670–1640 cm⁻¹, consistent with analogues like 4e (1670 cm⁻¹) . Nitro-substituted derivatives exhibit additional peaks at ~1350 cm⁻¹ (NO₂ symmetric stretch) .
- 1H NMR: The aldehyde proton resonates at δ 9.5–9.24 ppm in DMSO, as seen in 4e (δ 9.5 ppm) . Substituents like methoxy (δ 3.8–3.9 ppm for OCH₃) or hydroxy (δ 5.92 ppm for -OH) introduce distinct shifts .
- Crystallography: Fluorine-substituted pyrazolines (e.g., 3-(4-fluorophenyl) derivatives) form stable crystalline lattices with dihedral angles influenced by halogen size .
Biological Activity
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is C16H11ClN2O, featuring a pyrazole ring substituted with a chlorophenyl and phenyl group. The compound exhibits notable physical properties, including a melting point that varies based on purity and synthesis methods.
Synthesis
The synthesis of this compound typically involves the Vilsmeier-Haack reaction, where phenylhydrazine is reacted with substituted aromatic aldehydes in the presence of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . This method allows for the introduction of various substituents on the pyrazole ring, which can modulate biological activity.
1. Enzyme Inhibition
Research has demonstrated that derivatives of 1H-pyrazoles, including 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit potent inhibitory effects on key enzymes associated with neurodegenerative diseases:
- Acetylcholinesterase (AChE) : This compound has shown promising AChE inhibitory activity, which is crucial for treating Alzheimer's disease. In vitro studies indicated that certain derivatives had IC50 values in the low micromolar range .
- Monoamine Oxidase (MAO) : Selective inhibition of MAO-B was observed, suggesting potential applications in managing Parkinson's disease. Molecular docking studies revealed favorable binding interactions within the active sites of these enzymes .
2. Anticancer Activity
Recent investigations have assessed the anticancer potential of this pyrazole derivative against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) were used to evaluate cytotoxic effects. Some derivatives showed significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents .
3. Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory activity. Studies indicate that certain derivatives can inhibit nitric oxide production and other inflammatory mediators in vitro, suggesting their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances AChE inhibitory activity compared to fluorine-substituted analogs. The position and nature of substituents on the phenyl rings significantly influence both enzyme inhibition and cytotoxicity profiles .
Case Studies
A series of studies have been conducted to explore the biological activity of various pyrazole derivatives:
- Study on AChE Inhibition : A specific derivative demonstrated an AChE inhibition constant (pIC50) of 4.2, indicating strong potential for Alzheimer's treatment .
- Anticancer Evaluation : In a comparative study, several pyrazole derivatives were tested against standard treatments, revealing enhanced efficacy against resistant cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , where 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole is formylated using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled reflux conditions . Key parameters include temperature (80–100°C), solvent choice (e.g., chlorinated solvents for improved electrophilicity), and stoichiometric ratios of DMF:POCl₃ (1:1.2). Post-reaction, neutralization with ice-water and recrystallization from ethanol yield the pure aldehyde .
Q. How can structural characterization be performed to confirm the compound’s identity?
Use X-ray crystallography to resolve bond lengths and angles (e.g., C=O bond ~1.21 Å, pyrazole ring planarity) . Complement this with NMR spectroscopy :
- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; aromatic protons in δ 7.2–8.1 ppm .
- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; pyrazole carbons at δ 140–160 ppm .
Mass spectrometry (ESI-MS) confirms molecular weight (MW: 298.74 g/mol) and fragmentation patterns .
Q. What analytical methods detect impurities or degradation products?
HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm resolves impurities. For degradation studies, use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor byproducts like oxidized carboxylic acid derivatives .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro vs. fluoro) impact biological activity?
Comparative studies show that 4-chlorophenyl enhances lipophilicity and target binding vs. 4-fluorophenyl analogs, as seen in antimicrobial assays (e.g., MIC: 8 µg/mL vs. 16 µg/mL for S. aureus) . Replace the phenyl group with heterocycles (e.g., pyridine) to modulate electronic effects and improve solubility . Methodologically, synthesize analogs via Knorr pyrazole synthesis and evaluate using in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .
Q. How can contradictory data on enzyme inhibition be resolved?
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from assay conditions (pH, co-solvents) . Standardize protocols:
- Use recombinant enzymes and control buffer systems (e.g., Tris-HCl, pH 7.4).
- Validate via molecular docking (AutoDock Vina) to compare binding poses with crystallographic data .
Q. What strategies improve regioselectivity during pyrazole ring functionalization?
Regioselectivity in electrophilic substitution is controlled by:
- Steric effects : Bulky substituents at position 3 direct formylation to position 4 .
- Catalytic systems : Lewis acids (e.g., ZnCl₂) enhance aldehyde group orientation .
Monitor reaction progress via in situ FTIR to track carbonyl formation (peak ~1700 cm⁻¹) .
Q. How can computational modeling predict metabolic pathways?
Use ADMET predictors (e.g., SwissADME) to identify likely Phase I metabolites (e.g., aldehyde oxidation to carboxylic acid). Validate with LC-MS/MS in hepatic microsomal assays .
Methodological Challenges
Q. How to address low yields in scale-up synthesis?
Optimize continuous flow reactors for improved heat transfer and mixing. For example, a microreactor at 90°C with a residence time of 30 minutes increases yield from 60% (batch) to 85% . Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. What protocols ensure compound stability during storage?
Store under inert gas (N₂) at −20°C in amber vials. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .
Q. How to validate bioactivity in complex biological systems?
Combine in vitro assays (e.g., antimicrobial disk diffusion) with in vivo models (e.g., murine infection studies). For mechanistic insights, perform RNA-seq on treated bacterial cultures to identify transcriptional changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
